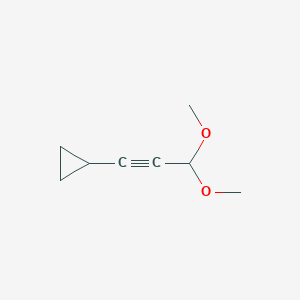

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethoxyprop-1-ynylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-9-8(10-2)6-5-7-3-4-7/h7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILWRCNCTWJUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#CC1CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652127 | |

| Record name | (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436097-28-8 | |

| Record name | (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane: A Technical Guide for Advanced Synthesis and Application

Abstract

This technical guide provides a comprehensive overview of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane, a molecule of significant interest to researchers, scientists, and professionals in drug development. While a specific CAS number for this compound is not readily found in public databases, indicating its potential novelty, this document extrapolates from established chemical principles and data on related structures to detail its synthesis, physicochemical properties, and potential applications. The guide emphasizes the strategic combination of a cyclopropane ring, a reactive alkyne, and a protected aldehyde functionality (as a dimethyl acetal), positioning this molecule as a versatile building block in medicinal chemistry. We will delve into proposed synthetic routes, predictive characterization data, and the scientific rationale for its utility in creating novel therapeutics.

Introduction: The Strategic Value of a Unique Trifecta

This compound incorporates three key functional motifs that are highly valued in modern drug discovery:

-

The Cyclopropane Ring: This small, strained carbocycle is increasingly utilized to enhance the pharmacological properties of drug candidates. Its rigid, three-dimensional structure can improve binding potency and selectivity, while its unique electronic character can enhance metabolic stability and membrane permeability. The cyclopropyl group is often employed as a bioisosteric replacement for other groups, such as gem-dimethyl or phenyl rings, to fine-tune a molecule's properties.[1]

-

The Alkyne Linker: The carbon-carbon triple bond provides a rigid, linear linker that is valuable for positioning functional groups in a specific orientation for optimal target engagement. Terminal alkynes, in particular, are versatile handles for a variety of chemical transformations, including "click" chemistry and Sonogashira couplings, allowing for the facile introduction of further molecular complexity.[2][3]

-

The Masked Aldehyde (Dimethyl Acetal): The dimethoxypropyl group serves as a stable protecting group for a propionaldehyde functionality. Acetals are robust under basic, nucleophilic, and reducing conditions, allowing for selective reactions at other parts of the molecule.[4] The aldehyde can be unmasked under mild acidic conditions, providing a reactive handle for further derivatization, such as reductive amination or Wittig reactions.

This unique combination makes this compound a promising scaffold for the synthesis of complex molecules with potential therapeutic applications.

Proposed Synthesis and Methodology

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process starting from commercially available materials. The key steps would involve the formation of a cyclopropylacetylene precursor followed by its coupling to a protected aldehyde fragment.

Synthesis of the Cyclopropylacetylene Intermediate

One common method for the synthesis of cyclopropylacetylene involves the cyclization of 5-chloro-1-pentyne using a strong base like n-butyllithium.[2] This one-pot reaction proceeds via metallation of the terminal alkyne followed by intramolecular cyclization.[5]

Coupling and Functionalization

With cyclopropylacetylene in hand, the dimethoxypropyl moiety can be introduced. A robust method would be a Sonogashira coupling reaction between cyclopropylacetylene and a suitable halo-acetal, such as 3-bromo-1,1-dimethoxypropane. This palladium- and copper-catalyzed cross-coupling is highly efficient for forming C(sp)-C(sp2) bonds and is tolerant of a wide range of functional groups.[6][7]

An alternative approach could involve the deprotonation of cyclopropylacetylene to form the corresponding acetylide, which can then act as a nucleophile to displace a leaving group on a 3,3-dimethoxypropyl electrophile.

Below is a proposed workflow for the synthesis:

Sources

- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. US6028237A - Synthesis of cyclopropylacetylene - Google Patents [patents.google.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway to (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane, a valuable building block in medicinal chemistry and materials science. The synthesis leverages the Seyferth-Gilbert homologation of cyclopropanecarboxaldehyde to form ethynylcyclopropane, followed by metallation and subsequent reaction with a suitable electrophile to introduce the dimethoxyacetal moiety. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into reaction optimization and safety considerations.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating a strained cyclopropane ring and a protected propargyl aldehyde functionality. This unique combination makes it an attractive intermediate for the synthesis of complex molecular architectures. The cyclopropane moiety can impart unique conformational constraints and metabolic stability to drug candidates, while the masked aldehyde allows for a wide range of subsequent chemical transformations.

The synthetic strategy outlined herein is a two-step process commencing with the readily available cyclopropanecarboxaldehyde. The core of this approach is the formation of the terminal alkyne, ethynylcyclopropane, which then serves as a nucleophile to introduce the dimethoxypropyl group.

Logical Flow of the Synthetic Pathway

Caption: Overall synthetic strategy for this compound.

Synthesis of Ethynylcyclopropane via Seyferth-Gilbert Homologation

The conversion of an aldehyde to a terminal alkyne is a powerful transformation in organic synthesis. The Seyferth-Gilbert homologation, particularly using the Ohira-Bestmann modification of the reagent, provides a mild and efficient method for this one-carbon extension.[1][2][3]

Mechanism of the Ohira-Bestmann Reaction

The reaction proceeds through the in-situ generation of dimethyl (diazomethyl)phosphonate from dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) in the presence of a base, typically potassium carbonate or potassium hydroxide in methanol.[2] The resulting diazomethylphosphonate anion then attacks the aldehyde to form a betaine intermediate. This intermediate undergoes intramolecular cyclization to an oxaphosphetane, which then fragments to yield the desired alkyne and a phosphate byproduct.

Caption: Mechanism of the Ohira-Bestmann reaction for ethynylcyclopropane synthesis.

Experimental Protocol: Synthesis of Ethynylcyclopropane

Materials:

-

Cyclopropanecarboxaldehyde

-

Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)[2]

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 eq).

-

To this stirred suspension, add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (1.2 eq) in anhydrous methanol dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure at low temperature due to the volatility of ethynylcyclopropane.

-

Purify the crude product by distillation to afford pure ethynylcyclopropane as a colorless liquid.[4]

Safety Note: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.

Synthesis of this compound

With ethynylcyclopropane in hand, the next step involves the introduction of the dimethoxypropyl moiety. This is achieved by deprotonating the terminal alkyne with a strong base to form a potent nucleophile, which is then quenched with a suitable electrophile.

Metallation and Alkylation

The terminal proton of ethynylcyclopropane is acidic and can be readily removed by a strong base such as n-butyllithium (n-BuLi) to generate a lithium cyclopropylacetylide. This nucleophile can then undergo an Sₙ2 reaction with an appropriate electrophile. For the synthesis of the target molecule, an electrophile equivalent to a 2,2-dimethoxyethyl cation is required. A practical choice for this is 2-(bromomethyl)-1,3-dioxolane, which can be considered a protected form of bromoacetaldehyde. The resulting product can then be trans-acetalized to the desired dimethyl acetal. A more direct, albeit potentially less stable, electrophile would be 1-bromo-2,2-dimethoxyethane.

Caption: Workflow for the alkylation of ethynylcyclopropane.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethynylcyclopropane

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

1-Bromo-2,2-dimethoxyethane

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve ethynylcyclopropane (1.0 eq) in anhydrous THF (0.3 M) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add a solution of 1-bromo-2,2-dimethoxyethane (1.2 eq) in anhydrous THF dropwise to the lithium acetylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization and Data Summary

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

| Compound | Step | Starting Material | Reagents | Yield (%) | Physical State |

| Ethynylcyclopropane | 1 | Cyclopropanecarboxaldehyde | Ohira-Bestmann Reagent, K₂CO₃, MeOH | 75-85 | Colorless Liquid |

| This compound | 2 | Ethynylcyclopropane | n-BuLi, 1-Bromo-2,2-dimethoxyethane | 60-70 | Pale Yellow Oil |

Conclusion

This guide has detailed a reliable and scalable two-step synthesis of this compound. The methodology employs the robust Ohira-Bestmann reaction for the initial alkyne formation, followed by a standard alkynylation protocol. The procedures provided are based on well-established chemical transformations and offer a clear pathway for researchers and drug development professionals to access this versatile chemical intermediate. Careful execution of the experimental protocols and adherence to safety guidelines are paramount for successful synthesis.

References

-

Ramesh, G., & Ramulu, B. V. (2022). Activation of o-Propargyl Alcohol Benzaldehydes under Acetalization Conditions for Intramolecular Electrophile Intercepted Meyer–Schuster Rearrangement. The Journal of Organic Chemistry. [Link]

- EP2260014B1 - Process for the synthesis of ethynylcyclopropane.

- EP0922686B1 - Process for the preparation of ethynylcyclopropane.

-

Corley, E. G., Thompson, A. S., & Huntington, M. (2000). Cyclopropylacetylene. Organic Syntheses, 77, 231. [Link]

-

The Crucial Role of Propargylaldehyde Diethyl Acetal in Modern Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

- WO2009118179A1 - Process for the synthesis of ethynylcyclopropane.

- WO2000018706A1 - Process for the preparation of cyclopropylacetylene.

-

Lee, S., et al. (2022). Traceless Acetal-Directed Catalytic Hydrosilylation of Propargyl Acetates Harnessing the π-Acidic Catalyst. Journal of the American Chemical Society. [Link]

-

Cyclopropyl acetylene. (n.d.). Lookchem. [Link]

-

WO/1999/006341 A PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETYLENE. WIPO. [Link]

-

Danheiser, R. L., et al. (2023). Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. [Link]

-

Liu, Y., et al. (2022). Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. Chemical Science. [Link]

-

Cyclopropylacetylene. (n.d.). Wikipedia. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Dimethyl (1-Diazo-2-oxopropyl)phosphonate | 90965-06-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. Dimethyl P-(1-diazo-2-oxopropyl)phosphonate - Enamine [enamine.net]

- 4. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane reactivity overview

An In-Depth Technical Guide to the Reactivity of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a versatile synthetic building block that merges the unique chemical properties of a strained cyclopropane ring, a reactive terminal alkyne, and a protected aldehyde functionality in the form of a dimethyl acetal. This strategic combination offers a rich and diverse reactivity profile, making it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, core reactivity—including transition-metal-catalyzed transformations, cycloadditions, and ring-opening reactions—and its applications, particularly in the context of medicinal chemistry and target-oriented synthesis. We will delve into the underlying mechanisms that govern its transformations, offering field-proven insights to guide experimental design and application.

Introduction: A Trifecta of Reactivity

The confluence of three distinct functional motifs in one compact molecule provides a powerful platform for synthetic innovation. The cyclopropyl group, with its inherent ring strain and unique electronic properties (enhanced p-character in its C-C bonds), serves as more than just a rigid spacer; it is an active participant in a variety of transformations.[1] In medicinal chemistry, the cyclopropyl scaffold is a proven bioisostere and is frequently incorporated into drug candidates to enhance metabolic stability, improve potency, and reduce off-target effects.[2][3]

The alkyne moiety offers a gateway to a vast array of chemical reactions, including additions, cycloadditions, and metal-catalyzed couplings.[4][5] Its linear geometry can be crucial for orienting substituents in a specific vector. Finally, the dimethyl acetal acts as a stable protecting group for an aldehyde, which can be unveiled late-stage to engage in further derivatization. This orthogonality is critical in multi-step synthesis.[6]

This guide will explore the synergistic and, at times, competitive reactivity of these three components, providing a framework for harnessing this molecule's full synthetic potential.

Synthesis Strategies

The synthesis of this compound is not extensively documented as a commercially available reagent, but it can be readily prepared from common starting materials using established methodologies. A logical and efficient pathway involves the alkynylation of cyclopropanecarboxaldehyde followed by protection of the resulting propargyl aldehyde.

A plausible synthetic workflow is outlined below:

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Dimethyl Acetals [organic-chemistry.org]

role of the dimethoxypropyl group in reactivity

An In-depth Technical Guide to the Role of the Dimethoxypropyl Group in Reactivity

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the 2,2-dimethoxypropyl group, derived from its parent compound 2,2-dimethoxypropane (DMP), and its significant role in chemical reactivity. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple definitions to explain the causality behind its application, ensuring a robust understanding of its utility in modern organic synthesis.

The Dual Nature of 2,2-Dimethoxypropane: A Strategic Reagent

2,2-Dimethoxypropane, also known as acetone dimethyl acetal, is a versatile organic compound with the formula (CH₃)₂C(OCH₃)₂.[1][2] Its reactivity is centered around the central quaternary carbon, which is bonded to two methoxy groups. This structure imparts two primary, highly valuable functions in organic synthesis: its role as a premier agent for the protection of diols and its capacity to act as an efficient water scavenger.[1][2][3] Understanding the interplay of these functions is critical to leveraging its full potential in complex molecular synthesis.

From a strategic standpoint, the choice of DMP in a synthetic route is often a decision to simplify the reaction landscape. Its byproducts upon reaction—methanol and acetone—are volatile and can be easily removed, which is a key principle in driving chemical equilibria toward the desired product. This self-validating system, where the reagent actively removes a reaction-inhibiting byproduct (water), is a cornerstone of its utility.

Acetonide Formation: Protecting Diols with Precision

The most prominent role of 2,2-dimethoxypropane is in the formation of isopropylidene ketals, commonly referred to as acetonides, to protect 1,2- and 1,3-diols.[1][4] This protection strategy is fundamental in multistep synthesis, particularly in carbohydrate chemistry and the synthesis of complex natural products and pharmaceuticals, where selective reaction at other functional groups is required.[5]

The Mechanism of Acetonide Formation

The reaction proceeds via an acid-catalyzed transketalization.[5][6][7] The process is a series of equilibrium steps, and its success hinges on shifting the equilibrium towards the product.

The key steps are:

-

Protonation: A catalytic amount of acid (e.g., p-toluenesulfonic acid, CSA) protonates one of the methoxy groups of DMP, converting it into a good leaving group (methanol).

-

Oxocarbenium Ion Formation: Loss of methanol generates a highly reactive, resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack: One of the hydroxyl groups of the diol attacks the electrophilic carbon of the oxocarbenium ion.

-

Second Nucleophilic Attack: An intramolecular attack by the second hydroxyl group, following proton transfer, forms the five- or six-membered cyclic ketal.

-

Regeneration of Catalyst: Deprotonation releases the final acetonide product and regenerates the acid catalyst.

The genius of using DMP lies in its dual function. Not only does it provide the isopropylidene bridge, but it also acts as a water scavenger. Any water present in the reaction mixture or generated as a byproduct will react with DMP to form acetone and methanol, thus preventing the reverse reaction (hydrolysis of the acetonide) and driving the formation of the protected diol.[2][3]

Caption: Mechanism of acid-catalyzed acetonide formation using DMP.

Experimental Protocol: Synthesis of Solketal from Glycerol

A classic and highly efficient example of acetonide formation is the synthesis of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) from glycerol. This reaction is of significant industrial interest as solketal is a valuable biofuel additive.[8]

Step-by-Step Methodology:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add glycerol (30 mmol, 2.76 g).

-

Reagents: Add acetone (30 mL) as a solvent, followed by 2,2-dimethoxypropane (45 mmol, 4.69 g). The use of excess DMP ensures the reaction goes to completion.

-

Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (10 mg).

-

Reaction: Stir the mixture at room temperature (25 °C) for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

-

Work-up: Upon completion, quench the reaction by adding a small amount of triethylamine to neutralize the p-TSA catalyst.

-

Purification: Remove the volatile components (acetone, excess DMP, and methanol byproduct) under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography using an ethyl acetate/n-hexane mobile phase to yield pure solketal as a colorless oil.[9]

Deprotection: Releasing the Diol

The acetonide group is prized for its stability under neutral and basic conditions. However, it can be readily cleaved under acidic aqueous conditions to regenerate the diol.[4] This orthogonal stability is a critical aspect of its utility in a broader synthetic strategy.

Typical Deprotection Conditions:

-

Aqueous solutions of mineral acids (e.g., HCl, H₂SO₄).

-

Aqueous solutions of organic acids (e.g., acetic acid, trifluoroacetic acid).[10]

-

Lewis acids in the presence of water (e.g., ZrCl₄).[11]

The reaction is the microscopic reverse of the protection mechanism, driven by an excess of water.

Caption: Acid-catalyzed hydrolysis (deprotection) of an acetonide.

Application in Drug Development

In pharmaceutical sciences, converting diol functionalities into acetonides is a common strategy to enhance a drug's lipophilicity. This modification can significantly improve its ability to penetrate the skin or cross cell membranes. For instance, corticosteroids like triamcinolone are often formulated as their acetonide derivatives for topical applications.[4]

The Unseen Workhorse: DMP as a Water Scavenger

Beyond protecting groups, 2,2-dimethoxypropane is an exceptionally effective dehydrating agent for water-sensitive reactions.[3][12] It reacts quantitatively and rapidly with water in the presence of an acid catalyst to form acetone and methanol.[2]

(CH₃)₂C(OCH₃)₂ + H₂O ⇌ (CH₃)₂CO + 2 CH₃OH [3]

This reaction is particularly advantageous because:

-

It occurs in situ, removing water as it is formed.

-

The byproducts (acetone and methanol) are often less reactive or more easily removed than water itself.[3]

-

It avoids the use of solid drying agents that can complicate work-up.

This property is invaluable in reactions that are notoriously sensitive to moisture, such as certain esterifications, silylations, and reactions involving Grignard or organolithium reagents.[1][3]

Experimental Protocol: Esterification Driven by DMP

Consider the esterification of a carboxylic acid with methanol, a reaction that produces water and is governed by equilibrium.

Step-by-Step Methodology:

-

Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane).

-

Reagents: Add methanol (1.5 eq.) and 2,2-dimethoxypropane (2 eq.). The excess DMP is crucial to scavenge all water produced.

-

Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or camphorsulfonic acid.

-

Reaction: Stir the mixture at the desired temperature (e.g., room temperature or reflux) until the reaction is complete as monitored by TLC or GC.

-

Work-up: Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer (e.g., with MgSO₄), and concentrate under reduced pressure.

-

Purification: Purify the resulting methyl ester by column chromatography or distillation.

Caption: DMP as a water scavenger driving esterification equilibrium.

Quantitative Data Summary

The efficiency of acetonide formation is dependent on the substrate, catalyst, and reaction conditions. Below is a summary of typical conditions.

| Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Glycerol | p-TSA | Acetone | RT | 24 | 86 | [9] |

| 1,2-Diol (generic) | CSA | CH₂Cl₂ | RT | 2 - 7 | 82 - 86 | [10] |

| 1,2-Diol (generic) | Pyr·TsOH | DMF | RT | 1 | 88 | [10] |

| 2-Pentylpropane-1,3-diol | HT-S | DMP | 80 | 1 | 77 | [13] |

| Propane-1,2,3-triol | HT-S | DMP | 25 | 3.5 | 95 | [13] |

(RT = Room Temperature, CSA = Camphorsulfonic acid, p-TSA = p-Toluenesulfonic acid, Pyr·TsOH = Pyridinium p-toluenesulfonate, HT-S = Sulfonated Hydrotalcite)

Conclusion: A Strategically Indispensable Reagent

The dimethoxypropyl group, delivered via 2,2-dimethoxypropane, is more than a simple functional group; it is a strategic tool in the arsenal of the synthetic chemist. Its ability to act as both a robust, yet easily removable, protecting group for diols and as a highly effective in situ water scavenger makes it indispensable. In the context of drug development, where efficiency, yield, and purity are paramount, the clean and equilibrium-driving nature of DMP-mediated reactions provides a significant advantage. By understanding the mechanistic principles and the causal logic behind its application, researchers can design more elegant, efficient, and successful synthetic routes to complex and valuable molecules.

References

- 2,2-Dimethoxypropane. Grokipedia.

- CAS 77-76-9: 2,2-Dimethoxypropane. CymitQuimica.

- A Rapid and Green Method for the Preparation of Solketal Carbonate

- Why should you add 2,2-dimethoxypropane to your reaction in the form

- 2,2-Dimethoxypropane: A Water Scavenger for Sensitive Reactions. Chemceed.

- Introduction of 2,2-Dimethoxypropane. ChemicalBook.

- 2,2-DIMETHOXYPROPANE.

- 2,2-Dimethoxypropane. Wikipedia.

- TRANSACETALIZATION OF GLYCEROL WITH 2,2-DIMETHOXYPROPANE USING ZEOLITES UNDER MILD CONDITIONS. ScienceOpen.

- Process intensification strategies for the synthesis of solketal.

- transacetalization of glycerol with 2,2-dimethoxypropane using zeolites under mild conditions. SciELO.

- Acetonide. Wikipedia.

- acetonide protection of diols using iodine and dimethoxypropane. Dr.

- Acetonides. Organic Chemistry Portal.

- Protection of 1,2-Diol by Acetal. SynArchive.

- Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study. PMC - NIH.

- Synthesis of Solketal: A Potent Fuel Additive from A Glycerol, A By-Product of Biodiesel Industries. Bentham Science Publisher.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Acetonide - Wikipedia [en.wikipedia.org]

- 5. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]

- 6. scienceopen.com [scienceopen.com]

- 7. scielo.br [scielo.br]

- 8. Chapter - Synthesis of Solketal: A Potent Fuel Additive from A Glycerol, A By-Product of Biodiesel Industries | Bentham Science [benthamscience.com]

- 9. mdpi.com [mdpi.com]

- 10. synarchive.com [synarchive.com]

- 11. Acetonides [organic-chemistry.org]

- 12. homework.study.com [homework.study.com]

- 13. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]

electrophilic addition reactions of cyclopropyl alkynes

An In-Depth Technical Guide to the Electrophilic Addition Reactions of Cyclopropyl Alkynes

Abstract

Cyclopropyl alkynes represent a fascinating class of substrates in organic synthesis, where the unique electronic properties of a strained cyclopropane ring are juxtaposed with the electron-rich character of a carbon-carbon triple bond. This guide provides a comprehensive exploration of the electrophilic addition reactions of these molecules. We will delve into the underlying mechanisms, the critical role of the cyclopropyl group in stabilizing reactive intermediates, and its utility as a hypersensitive probe for distinguishing between cationic and radical pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct reactivity of cyclopropyl alkynes in complex molecule synthesis.

Introduction: The Unique Character of Cyclopropyl Alkynes

The cyclopropane ring is not a typical cycloalkane. Its C-C bonds possess significant p-character, allowing it to engage in conjugation with adjacent π-systems, much like a double bond. This electronic feature, combined with inherent ring strain, makes the cyclopropyl group a potent modulator of reactivity. When attached to an alkyne, it creates a substrate with two key characteristics:

-

An Electron-Rich π-System: The alkyne's triple bond serves as the primary site for electrophilic attack, similar to standard alkynes.[1]

-

A Latent Cation-Stabilizing Group: The cyclopropyl group is exceptionally effective at stabilizing an adjacent positive charge through orbital overlap. This ability to stabilize a vinyl cation intermediate is a dominant factor in the regioselectivity and reaction pathways of electrophilic additions.

However, this stabilization comes with a critical caveat: if the cationic character becomes too pronounced, the strained C-C bonds of the cyclopropane ring can cleave, leading to ring-opened rearrangement products.[2] This dichotomy makes cyclopropyl alkynes powerful tools for mechanistic investigation.

Core Mechanistic Principles

Electrophilic additions to alkynes generally proceed through the formation of a vinyl cation intermediate after the initial attack by an electrophile (E⁺).[1][3] The subsequent attack by a nucleophile (Nu⁻) completes the addition. For a terminal cyclopropyl alkyne, the electrophilic attack invariably occurs at the terminal carbon, following Markovnikov's rule, to generate the more stable α-cyclopropyl-substituted vinyl cation.[1][4]

The stability of this intermediate is paramount and dictates the reaction's outcome. The central question in the chemistry of cyclopropyl alkynes is the fate of this vinyl cation.

Figure 1: General mechanistic pathways for electrophilic addition to cyclopropyl alkynes.

Probing the Intermediate: Ring Integrity vs. Ring Opening

The primary value of cyclopropyl alkynes in mechanistic studies is their ability to differentiate between intermediates with varying degrees of cationic character.[2]

-

Low Cationic Character: Reactions proceeding through intermediates with diffuse or minimal positive charge on the vinyl carbon (e.g., concerted pathways or bridged ions) typically preserve the cyclopropane ring.

-

High Cationic Character: Reactions that generate a true, "free" vinyl cation intermediate are highly susceptible to rapid ring opening, with estimated rate constants of 10¹⁰−10¹² s⁻¹.[2]

This behavior allows chemists to gain insight into the "ionicity" of a reaction mechanism by simply analyzing the product distribution. Substituted cyclopropyl alkynes have been developed as "hypersensitive mechanistic probes" to distinguish between radical and ionic pathways, as the regioselectivity of ring-opening differs for each.[2] For instance, under cationic conditions, ring opening occurs toward a methoxy substituent, whereas under radical conditions, it proceeds toward a phenyl substituent.[2]

Key Electrophilic Addition Reactions

Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (HCl, HBr, HI) to terminal cyclopropyl alkynes follows Markovnikov's rule, with the proton adding to the terminal carbon and the halide anion attacking the internal, cyclopropyl-bearing carbon.[5] The reaction proceeds via the formation of the α-cyclopropyl vinyl cation.

The key to a successful reaction is controlling the conditions to favor nucleophilic attack on the cation over ring-opening. The use of one equivalent of HX typically yields the corresponding vinyl halide.[5][6] The addition of a second equivalent proceeds to form a geminal dihalide, with both halogens on the internal carbon.[5]

Figure 2: Stepwise hydrohalogenation of a terminal cyclopropyl alkyne.

Halogenation (Addition of X₂)

The addition of halogens (Br₂ or Cl₂) to alkynes typically proceeds through a bridged halonium ion intermediate, which leads to anti-addition of the two halogen atoms across the triple bond.[7][8] When one equivalent of the halogen is used with a cyclopropyl alkyne, the resulting product is predominantly the trans-dihaloalkene.[7] The formation of a bridged intermediate, rather than an open vinyl cation, effectively prevents cyclopropane ring-opening, making this a reliable transformation. The use of a second equivalent of halogen results in a tetrahaloalkane.[8]

Metal-Catalyzed Hydration

The hydration of alkynes to form carbonyl compounds is one of the most well-studied and synthetically useful reactions. With cyclopropyl alkynes, this reaction serves as an elegant demonstration of their role as mechanistic probes. The choice of metal catalyst dramatically influences the reaction outcome by altering the electronic nature of the key intermediate.[9][10]

The reaction initially forms an enol, which rapidly tautomerizes to the more stable ketone product.[11][12]

Catalyst-Dependent Product Distribution

Studies by Stratakis and coworkers have shown that different metal catalysts lead to vastly different product profiles when reacting with aryl-substituted cyclopropyl acetylenes.[9][10]

-

Gold (Au(I)/Au(III)) and Mercury (Hg(II)) Catalysis: These reactions proceed cleanly to give the corresponding cyclopropyl methyl ketones in high yields. This outcome strongly suggests that the reaction does not proceed through a discrete vinyl carbocation. Instead, the mechanism likely involves a metal-π-complex where the positive charge is delocalized and stabilized by the metal, preventing the high charge density required for cyclopropane ring cleavage.[9][10]

-

Silver (Ag(I)) and Iron (Fe(III)) Catalysis: In stark contrast, these catalysts produce significant amounts of rearranged, ring-opened allene-type products. This indicates that the metal-alkyne complexes formed with Ag(I) and Fe(III) possess a profound vinyl carbocationic character, which triggers the cleavage of the adjacent cyclopropyl ring.[10]

Figure 3: Catalyst-dependent outcomes in the hydration of cyclopropyl alkynes.

Quantitative Data Summary

The table below summarizes the product distribution observed in the hydration of 2,2-diphenylcyclopropyl acetylene, highlighting the dramatic effect of the catalyst choice.[9]

| Catalyst System | Solvent | Product(s) | Yield | Citation |

| Ph₃PAuNTf₂ (1 mol%) | Methanol / H₂O | Cyclopropyl Methyl Ketone | ~90% | [9] |

| AuCl₃ (1 mol%) | Methanol / H₂O | Cyclopropyl Methyl Ketone | >90% | [9] |

| Hg(TfO)₂(TMU)₂ | CH₂Cl₂ | Cyclopropyl Methyl Ketone | >90% | [9] |

| AgTFA (5 mol%) | CH₂Cl₂ | Ketone + Rearrangement Products | Partial Rearrangement | [10] |

| FeCl₃ (5 mol%) | CH₂Cl₂ | Exclusively Rearrangement Products | - | [10] |

Experimental Protocol: Gold-Catalyzed Hydration

This protocol describes a representative procedure for the hydration of a cyclopropyl alkyne using a gold(III) catalyst, adapted from established literature methods.[9]

Objective: To synthesize a cyclopropyl methyl ketone from a terminal cyclopropyl alkyne via AuCl₃-catalyzed hydration.

Materials:

-

Cyclopropyl Alkyne Substrate (e.g., 2-phenylcyclopropyl acetylene) (1.0 eq)

-

Gold(III) Chloride (AuCl₃) (0.01 eq, 1 mol%)

-

Methanol (ACS Grade)

-

Deionized Water

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Silica Gel

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the cyclopropyl alkyne substrate (e.g., 0.2 mmol).

-

Solvent Addition: Add methanol (e.g., 2.0 mL) to dissolve the substrate. Add deionized water (4.0 eq relative to the alkyne).

-

Catalyst Introduction: In a separate vial, prepare a stock solution of AuCl₃ in methanol. Add the appropriate volume of the stock solution to the reaction flask to achieve a 1 mol% catalyst loading.

-

Scientist's Note: Preparing a stock solution of the catalyst ensures accurate measurement of the small quantity required and facilitates consistent results. AuCl₃ is hygroscopic and should be handled accordingly.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Trustworthiness Check: A co-spotted TLC plate (starting material, reaction mixture, co-spot) is essential to accurately gauge the consumption of the alkyne. The product ketone will be more polar than the starting alkyne.

-

-

Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Characterization: Collect the fractions containing the desired product. Confirm the structure and purity of the isolated cyclopropyl methyl ketone using ¹H NMR, ¹³C NMR, and mass spectrometry. The exclusive formation of the ketone confirms a pathway that avoids a high-energy vinyl cation.[9]

Summary and Outlook

The are governed by the delicate balance between the stabilization and potential cleavage of the cyclopropane ring. The α-cyclopropyl vinyl cation is a key intermediate whose fate dictates the product outcome. This unique reactivity profile has established these molecules as invaluable probes for dissecting complex reaction mechanisms, particularly in transition metal catalysis.

Future research will likely focus on harnessing the controlled ring-opening of these substrates in stereoselective cascade reactions to build molecular complexity rapidly. Furthermore, the development of new catalytic systems that can finely tune the electronic character of the reaction intermediates will continue to expand the synthetic utility of this versatile and informative class of compounds.

References

-

Velegraki, G., & Stratakis, M. (2013). Aryl-Substituted Cyclopropyl Acetylenes as Sensitive Mechanistic Probes in the Gold-Catalyzed Hydration of Alkynes. Comparison to the Ag(I)-, Hg(II)-, and Fe(III)-Catalyzed Processes. The Journal of Organic Chemistry, 78(17), 8880–8884. [Link]

-

Velegraki, G., & Stratakis, M. (2013). Aryl-substituted cyclopropyl acetylenes as sensitive mechanistic probes in the gold-catalyzed hydration of alkynes. Comparison to the Ag(I)-, Hg(II)-, and Fe(III)-catalyzed processes. PubMed.[Link]

-

Chemistry LibreTexts. (2023). Electrophilic Addition Reactions of Alkynes. [Link]

-

Tanko, J. M., & Jin, F. (2005). Cyclopropyl Alkynes as Mechanistic Probes To Distinguish between Vinyl Radical and Ionic Intermediates. The Journal of Organic Chemistry, 70(16), 6366–6373. [Link]

-

Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkynes. [Link]

-

Chemistry LibreTexts. (2024). Hydration of Alkynes. [Link]

-

Chemistry Steps. (n.d.). Hydrohalogenation of Alkynes with Practice Problems. [Link]

-

Master Organic Chemistry. (2013). Alkyne Halogenation: Bromination and Chlorination of Alkynes. [Link]

-

Khan Academy. (n.d.). Hydrohalogenation of alkynes. [Link]

-

Chemistry Steps. (n.d.). Halogenation of Alkynes with Practice Problems. [Link]

Sources

- 1. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Halogenation of Alkynes with Practice Problems [chemistrysteps.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aryl-substituted cyclopropyl acetylenes as sensitive mechanistic probes in the gold-catalyzed hydration of alkynes. Comparison to the Ag(I)-, Hg(II)-, and Fe(III)-catalyzed processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

stability and storage of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

An In-depth Technical Guide to the Stability and Storage of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a multifunctional organic compound with potential applications in synthetic chemistry and drug development. Its structure, incorporating a terminal alkyne, a dimethyl acetal, and a strained cyclopropane ring, dictates a unique reactivity profile and specific requirements for handling and storage to ensure its integrity. This guide provides a comprehensive overview of the chemical stability of this molecule, drawing upon established principles of its constituent functional groups. It outlines potential degradation pathways and offers detailed protocols for its safe storage and handling to maintain purity and prevent hazardous situations.

Structural Analysis and Inherent Reactivity

The stability of (3,t-Dimethoxyprop-1-yn-1-yl)cyclopropane is best understood by dissecting its three key functional groups: the terminal alkyne, the dimethyl acetal, and the cyclopropane ring. The interplay of these groups determines the molecule's overall reactivity and potential degradation pathways.

-

Terminal Alkyne: The C-H bond of a terminal alkyne is weakly acidic (pKa ≈ 25), making it susceptible to deprotonation by strong bases. This can lead to the formation of acetylides, which are useful intermediates but can also initiate undesired side reactions if not intended. Terminal alkynes can also undergo oxidative cleavage or polymerization, particularly in the presence of certain metals or upon exposure to heat and light.

-

Dimethyl Acetal: Acetals are generally stable under neutral and basic conditions, making them excellent protecting groups for carbonyls.[1] However, they are highly sensitive to acidic conditions, readily undergoing hydrolysis to regenerate the parent aldehyde and methanol.[1] This reaction is catalyzed by even trace amounts of acid and the presence of water.

-

Cyclopropane Ring: The three-membered ring of cyclopropane is characterized by significant ring strain. This strain makes the ring susceptible to opening reactions under various conditions, including treatment with strong acids or certain transition metals. The proximity of the electron-withdrawing alkyne group can further influence the reactivity of the cyclopropane ring.

Potential Degradation Pathways

Based on the reactivity of its functional groups, several potential degradation pathways can be anticipated for this compound. Understanding these pathways is crucial for developing appropriate storage and handling protocols.

Acid-Catalyzed Hydrolysis of the Acetal

This is the most significant and likely degradation pathway under ambient or improper storage conditions. The presence of acidic impurities or atmospheric moisture can lead to the hydrolysis of the dimethyl acetal to form 3-cyclopropylpropiolaldehyde.

Caption: Acid-catalyzed hydrolysis of the dimethyl acetal.

Base-Mediated Reactions of the Terminal Alkyne

Strong bases can deprotonate the terminal alkyne, forming a reactive acetylide. This can lead to dimerization, polymerization, or other undesired reactions. Furthermore, under certain basic conditions, isomerization of the propargyl group to an allenic structure is possible.[2]

Caption: Potential base-mediated degradation pathways.

Ring Opening of the Cyclopropane

While generally stable, the cyclopropane ring can undergo ring-opening reactions in the presence of strong acids or transition metal catalysts. This is a less common degradation pathway under typical storage conditions but can be a concern during certain chemical transformations.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended. These are based on general best practices for handling reactive organic compounds.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation and contact with atmospheric moisture. |

| Container | Use a tightly sealed, amber glass bottle. | Protects from light, which can catalyze degradation, and prevents leakage of volatile compounds. Wrap the cap with Parafilm® for an extra seal. |

| Location | Store in a designated, well-ventilated, flammable-liquids storage cabinet. | Segregates the compound from incompatible materials and provides a safe storage environment. |

| Incompatibilities | Store away from strong acids, strong bases, and oxidizing agents. | Prevents accidental contact and subsequent rapid degradation or hazardous reactions. |

Handling Procedures

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Body Protection: Laboratory coat.

Experimental Workflow for Handling:

Caption: Recommended workflow for handling this compound.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure you are wearing the appropriate PPE and that a chemical fume hood is in proper working order.

-

Inert Atmosphere: If the compound is to be used in a reaction, purge the reaction vessel with an inert gas (argon or nitrogen) to remove air and moisture.

-

Equilibration: Remove the container of this compound from cold storage and allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold container surface upon opening.

-

Transfer: Use a syringe or cannula to transfer the liquid under a positive pressure of inert gas. This minimizes exposure to the atmosphere.

-

Storage after Use: After dispensing the required amount, flush the container headspace with inert gas before tightly sealing and returning it to cold storage.

-

Waste Disposal: Dispose of any waste material, including contaminated syringes and needles, in accordance with institutional and local regulations for chemical waste.

Conclusion

References

- Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. (URL not available)

- Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening P

- Material Safety D

- Safety D

- 4 - SAFETY D

- Safety Data Sheet Cyclopropane - SDS EU (Reach Annex II). (URL not available)

- Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (URL not available)

- Material Safety Data Sheet - Cole-Parmer. (URL not available)

- Cyclopropenone AcetalsSynthesis and Reactions. (URL not available)

- stability issues of the propargyl group during subsequent reactions - Benchchem. (URL not available)

-

17.8: Acetals as Protecting Groups - Chemistry LibreTexts. [Link]

- Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening P

- EP0922686B1 - Process for the preparation of ethynylcyclopropane - Google P

- Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (URL not available)

-

Degradation of acetalated dextran can be broadly tuned based on cyclic acetal coverage and molecular weight - PubMed. [Link]

-

A Simple Synthesis of 3,3-Diphenylcyclopropene - ResearchGate. [Link]

-

Traceless Acetal-Directed Catalytic Hydrosilylation of Propargyl Acetates Harnessing the π-Acidic Catalyst - PMC - NIH. [Link]

-

Cyclic Acetal Protecting Group Reaction and Mechanism - YouTube. [Link]

-

Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - NIH. [Link]

-

Cyclopropane, 1-cyclopropylethynyl-2-methoxy-3,3-dimethyl- | C11H16O - PubChem. [Link]

-

1-(3,3-Dimethyl-but-1-ynyl)-1,2-dimethyl-3-methylene-cyclopropane | C12H18 | CID - PubChem. [Link]

Sources

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane material safety data sheet (MSDS)

An In-Depth Technical Guide on the Safe Handling and Properties of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane and Structurally Related Compounds

Section 1: Introduction and Hazard Identification

This compound is a complex organic molecule featuring a cyclopropane ring, a common motif in medicinal chemistry, and a dimethoxypropyl group. While specific data is sparse, its structural components suggest potential hazards that warrant careful handling. This guide will primarily reference the known hazards of Acrolein Dimethyl Acetal (CAS No: 6044-68-4), a volatile and flammable liquid, to infer potential risks.[1][2]

Primary Hazards of Structurally Related Compounds:

-

Flammability: Acrolein dimethyl acetal is a highly flammable liquid and vapor. It should be kept away from heat, sparks, open flames, and other ignition sources.[3]

-

Health Hazards: May be harmful if swallowed, and repeated exposure may cause skin dryness or cracking.[4] Inhalation of vapors may cause dizziness or suffocation.[5]

-

Environmental Hazards: Harmful to aquatic life with long-lasting effects.[4]

Hazard Classification (Inferred):

| Hazard Class | Category |

| Flammable Liquids | Category 2 |

| Aspiration Hazard | Category 1 |

| Hazardous to the Aquatic Environment (Chronic) | Category 3 |

Section 2: First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are based on data for related compounds and should be adapted as necessary.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician.[3][5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3] Vapors may cause dizziness or suffocation.[5]

-

Ingestion: Do NOT induce vomiting.[4][5] Clean mouth with water and drink plenty of water afterwards.[3] If swallowed, immediately call a POISON CENTER or doctor.[4]

Section 3: Handling and Storage

Proper handling and storage are paramount to ensuring laboratory safety.

Handling:

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, and eye/face protection.[4] For Acrolein dimethyl acetal, recommended PPE includes eyeshields, faceshields, and gloves.

-

Ignition Sources: Keep away from heat, sparks, and flame.[3][5] Use spark-proof tools and explosion-proof equipment.[5]

-

Static Discharge: Ground and bond containers when transferring material to prevent static sparks.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]

-

Keep away from oxidizing agents and sources of ignition.[3][4]

-

The recommended storage temperature for some related compounds is 2-8°C.[7]

Section 4: Physical and Chemical Properties

While specific data for this compound is unavailable, the properties of Acrolein Dimethyl Acetal are provided as a reference.

| Property | Value (Acrolein Dimethyl Acetal) |

| CAS Number | 6044-68-4[2] |

| Molecular Formula | C5H10O2[2] |

| Molecular Weight | 102.13 g/mol [2] |

| Appearance | Colorless liquid[1] |

| Odor | Pungent[1] |

| Flash Point | -3 °C (26.6 °F) - closed cup |

| Density | 0.862 g/mL[1] |

Section 5: Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.[8]

-

Reactivity: May react violently with oxidants.[8]

-

Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[8]

Section 6: Toxicological and Ecological Information

Detailed toxicological data for the target compound is not available. The information below is for related substances and should be used for preliminary assessment only.

Toxicological Information (General for related compounds):

-

Acute Toxicity: May be harmful if swallowed.[3][6] Ingestion may cause a feeling of sickness, vomiting, and diarrhea.[4]

-

Skin Corrosion/Irritation: Repeated exposure may cause skin dryness or cracking.[4]

-

Serious Eye Damage/Irritation: May cause stinging of eyes and redness.[4]

-

Aspiration Hazard: May be fatal if swallowed and enters airways.[4]

-

Carcinogenicity: No components of related products are identified as probable, possible, or confirmed human carcinogens by IARC or ACGIH at levels greater than or equal to 0.1%.[6]

Ecological Information:

Section 7: Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[9] Waste disposal should be handled by an approved waste disposal plant.[3]

References

- Kemetyl Polska. (n.d.). Safety data sheet.

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Acrolein diethyl acetal.

- CDN Isotopes. (n.d.). Safety Data Sheet - Cyclopropane-1,1,2,2-d4 (gas).

- Unknown Supplier. (2022, December 26). Safety Data Sheet(SDS) - PC/ABS WP-1105M.

- Air Liquide UK Ltd. (2020, August 3). Safety Data Sheet Cyclopropane.

- Unknown Supplier. (2018, July 5). SAFETY DATA SHEET - Cyclopropane.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-Cyclopropane-Methanol.

- Chemsrc. (2025, August 23). 3,3-Dimethoxy-1-propene | CAS#:6044-68-4.

- Unknown Database. (n.d.). Basic Chemical Data - NSC 84156.

- NJ Department of Health. (2009, January). Hazardous Substance Fact Sheet - Cyclopropane.

- PubChem. (n.d.). Cyclopropane, 1-cyclopropylethynyl-2-methoxy-3,3-dimethyl-.

- Group Leef Kimya. (n.d.). Acrolein Dimethyl Acetal / 3, 3 – Dimethoxypropene – 1 ≥ 98%.

- PubChem. (n.d.). 2-Methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate.

- PubChem. (n.d.). 3,3-Diethoxy-1-propene.

- PubChem. (n.d.). Acrolein dimethyl acetal.

- Research Institute for Fragrance Materials. (2024). RIFM fragrance ingredient safety assessment, 1-cyclopropylmethyl-4-methoxybenzene, CAS registry number 16510-27-3.

- Angene Chemical. (n.d.). (prop-1-en-2-yl)cyclopropane(CAS# 4663-22-3).

- Sigma-Aldrich. (n.d.). Acrolein dimethyl acetal - 3,3-Dimethoxy-1-propene.

- Sigma-Aldrich. (n.d.). Acrolein dimethyl acetal 98 6044-68-4.

Sources

- 1. groupleefkimyadisticaret.com [groupleefkimyadisticaret.com]

- 2. Acrolein dimethyl acetal | C5H10O2 | CID 80145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. kemetyl.pl [kemetyl.pl]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. 3,3-Dimethoxy-1-propene | CAS#:6044-68-4 | Chemsrc [chemsrc.com]

- 8. sg.airliquide.com [sg.airliquide.com]

- 9. airgas.com [airgas.com]

Methodological & Application

The Emergent Role of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane in Modern Natural Product Synthesis: A Guide for the Synthetic Chemist

Introduction: Unlocking New Synthetic Pathways with a Strained Synthon

The quest for elegant and efficient pathways to complex natural products is a driving force in synthetic organic chemistry. The inherent structural rigidity and unique electronic properties of the cyclopropane ring have long positioned it as a valuable motif in medicinal chemistry and natural product synthesis.[1][2][3] When appended to a reactive alkyne functional group, its utility is significantly amplified. This guide introduces a versatile and powerful synthon, (3,3-dimethoxyprop-1-yn-1-yl)cyclopropane , for the synthesis of intricate molecular architectures. The strategic incorporation of a dimethyl acetal protecting group on the propargyl aldehyde functionality provides a masked aldehyde that is stable to a variety of reaction conditions, yet readily deprotected for further elaboration. This synthon serves as a linchpin for the construction of polycyclic systems, particularly those containing the cyclopentenone core, a common feature in a plethora of biologically active natural products.[4][5]

This document will provide a comprehensive overview of the synthesis of this compound, delve into its key applications with mechanistic insights, and furnish detailed, field-proven protocols for its preparation and use, empowering researchers to leverage this synthon in their own synthetic endeavors.

Strategic Synthesis of the Synthon

The preparation of this compound can be approached through a convergent strategy, combining the synthesis of a cyclopropylacetylene precursor with a protected propargyl aldehyde equivalent. A robust and scalable approach involves the Sonogashira coupling of cyclopropylacetylene with a suitable protected bromo- or iodoacetaldehyde dimethyl acetal.

Protocol 1: Synthesis of Cyclopropylacetylene

Cyclopropylacetylene serves as the foundational cyclopropyl-alkyne component. Several methods for its synthesis have been reported, with a one-pot procedure from 5-chloro-1-pentyne being particularly efficient.[6][7]

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), add 5-chloro-1-pentyne (1.0 eq) and anhydrous cyclohexane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium (2.1 eq) in hexanes via the dropping funnel, maintaining the internal temperature below 20 °C.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 70-80 °C) for 3 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with cyclohexane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Carefully distill the product to obtain pure cyclopropylacetylene.

Protocol 2: Synthesis of this compound via Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of the C(sp)-C(sp) bond between the cyclopropylacetylene and the protected propargyl halide.[8][9][10][11][12]

Experimental Protocol:

-

To a Schlenk flask under an inert atmosphere, add cyclopropylacetylene (1.2 eq), bromoacetaldehyde dimethyl acetal (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq) in a suitable solvent system, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and an organic solvent (e.g., THF or toluene).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the metal catalysts.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Application Notes: A Gateway to Complex Molecular Architectures

The synthetic utility of this compound primarily stems from the reactivity of the cyclopropylalkyne moiety, which can participate in a variety of powerful carbon-carbon bond-forming reactions. The protected aldehyde allows for late-stage functionalization, adding to the strategic value of this synthon.

The Pauson-Khand Reaction: Constructing the Cyclopentenone Core

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to furnish an α,β-cyclopentenone.[13][14] This reaction is exceptionally powerful for the construction of fused bicyclic systems, which are prevalent in many natural products.[15] The intramolecular variant is particularly useful in complex molecule synthesis due to its high degree of stereocontrol.[16]

This compound is an excellent substrate for the Pauson-Khand reaction. When tethered to an alkene, it can undergo an intramolecular cyclization to generate a cyclopropyl-fused bicyclic cyclopentenone. The cyclopropane ring can then be further manipulated, for instance, through ring-opening reactions, to access even more complex carbocyclic frameworks.

Diagram 1: Intramolecular Pauson-Khand Reaction Workflow

Caption: Workflow for the synthesis of a cyclopropyl-fused bicyclic cyclopentenone.

Mechanistic Insight:

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a stable hexacarbonyl dicobalt complex with the alkyne.[17][18] Subsequent coordination of the alkene, followed by a series of migratory insertions of the alkene and carbon monoxide, leads to the formation of the cyclopentenone ring. The regioselectivity is often high, with the larger substituent on the alkyne typically ending up adjacent to the newly formed carbonyl group.[13]

Diagram 2: Mechanism of the Pauson-Khand Reaction

Caption: Simplified mechanism of the cobalt-mediated Pauson-Khand reaction.

Protocol 3: Intramolecular Pauson-Khand Reaction of a Tethered Enyne

This protocol provides a general procedure for the intramolecular cyclization of an enyne derived from this compound.

Experimental Protocol:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the enyne substrate (1.0 eq) in a degassed solvent such as toluene or dichloromethane.

-

Add octacarbonyldicobalt (Co₂(CO)₈) (1.1 eq) in one portion.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex (a color change is typically observed).

-

Add a promoter such as N-methylmorpholine N-oxide (NMO) (3.0 eq) or trimethylamine N-oxide (TMANO) (3.0 eq) and stir the reaction at room temperature, or gently heat if necessary.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and filter through a pad of silica gel, eluting with an organic solvent to remove the cobalt residues.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the bicyclic cyclopentenone.

Further Transformations: Unveiling the Masked Aldehyde

A key advantage of using this compound is the presence of the dimethyl acetal, which can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality. This allows for a wide range of subsequent transformations, such as Wittig reactions, aldol condensations, or reductive aminations, providing access to a diverse array of complex molecules.

Protocol 4: Acetal Deprotection

-

Dissolve the acetal-protected compound in a mixture of a suitable organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1 M HCl or aqueous acetic acid).

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude aldehyde, which can often be used in the next step without further purification.

Table 1: Summary of Key Reactions and Transformations

| Reaction Type | Reagents and Conditions | Product | Key Features |

| Synthon Synthesis | Cyclopropylacetylene, bromoacetaldehyde dimethyl acetal, Pd(PPh₃)₄, CuI, Et₃N | This compound | Convergent, reliable C-C bond formation. |

| Pauson-Khand Reaction | Enyne substrate, Co₂(CO)₈, NMO | Bicyclic cyclopentenone | Efficient construction of fused 5-membered rings. |

| Acetal Deprotection | Aqueous acid (e.g., HCl, AcOH) | Aldehyde | Mild unmasking of the aldehyde for further functionalization. |

Conclusion: A Versatile Tool for the Synthetic Chemist's Arsenal

This compound emerges as a highly valuable and versatile synthon for the synthesis of complex natural products and related molecules. Its strategic design, incorporating a reactive cyclopropylalkyne moiety and a masked aldehyde, allows for the efficient construction of intricate polycyclic systems. The Pauson-Khand reaction, in particular, provides a powerful avenue to cyclopropyl-fused cyclopentenones, which are key intermediates in the synthesis of numerous biologically active compounds. The protocols and insights provided in this guide are intended to facilitate the adoption of this powerful building block by the wider synthetic chemistry community, enabling the development of novel and efficient synthetic strategies.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Propargylaldehyde Diethyl Acetal in Modern Organic Synthesis. [Link]

-

NROChemistry. Pauson-Khand Reaction. [Link]

-

Organic Syntheses. Propiolaldehyde. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

-

Wikipedia. Pauson–Khand reaction. [Link]

-

Sci-Hub. Intermolecular Pauson−Khand Reactions of Cyclopropene: A General Synthesis of Cyclopentanones. [Link]

-

Organic Syntheses. Rh(I)-Catalyzed Allenic Pauson-Khand Reaction. [Link]

-

Organic Syntheses. propiolaldehyde diethyl acetal. [Link]

-

ACS Publications. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes. [Link]

-

Beaudry Research Group, Oregon State University. Synthesis of natural products containing fully functionalized cyclopentanes. [Link]

-

Organic Chemistry Portal. Dimethyl Acetals. [Link]

-

ResearchGate. Representative natural products containing cyclopentenes and asymmetric reactions of vinyl cyclopropanes. [Link]

-

Total Synthesis. Acetal Protecting Group & Mechanism. [Link]

-

Semantic Scholar. Biosynthesis of cyclopropane in natural products. [Link]

-

ACS Omega. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

-

National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

-

ResearchGate. Synthesis of Cyclopropane Containing Natural Products. [Link]

-

ResearchGate. Selected cyclopropane-containing natural products and pharmaceutical compounds. [Link]

-

ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

-

Organic Chemistry Portal. A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]

-

ResearchGate. ChemInform Abstract: An Acetylene Zipper-Sonogashira Reaction Sequence for the Efficient Synthesis of Conjugated Arylalkadiynols. [Link]

-

ResearchGate. ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. biosynth.com [biosynth.com]

- 7. Sci-Hub. Intermolecular Pauson−Khand Reactions of Cyclopropene: A General Synthesis of Cyclopentanones / Organic Letters, 2001 [sci-hub.box]

- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kbfi.ee [kbfi.ee]

- 10. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 14. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

Application Note & Protocol: Strain-Release Driven [3+2] Cycloadditions of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane for Heterocyclic Synthesis

Introduction: A Versatile Building Block for Complex Scaffolds

In the landscape of modern drug discovery and organic synthesis, the development of efficient methods to construct complex molecular architectures is paramount. Molecules incorporating cyclopropane rings are of particular interest, as this motif can enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[1][2] (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane emerges as a uniquely powerful building block, combining the high reactivity of a terminal alkyne with the latent energy of a strained three-membered ring.[1] The dimethoxypropyl group also serves as a protected aldehyde, a versatile functional handle for subsequent synthetic transformations.

This guide details the application of this compound in [3+2] cycloaddition reactions, a powerful strategy for synthesizing diverse, densely functionalized five-membered heterocyclic rings. These reactions leverage the inherent ring strain of the cyclopropane moiety, which, particularly under transition-metal catalysis, facilitates novel reaction pathways leading to valuable chemical scaffolds. We will explore the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the scope and potential applications for researchers in medicinal chemistry and synthetic methodology development.

Section 1: The Principle of Reactivity—Strain as a Driving Force

The synthetic utility of this compound stems from the interplay between its two key functional groups: the alkyne and the cyclopropane.

-

Alkyne Activation: The carbon-carbon triple bond is a rich source of π-electrons, making it susceptible to activation by electrophilic transition-metal catalysts, most notably gold(I) and platinum(II) complexes.[3][4] This activation renders the alkyne highly electrophilic and poised for nucleophilic attack.[5]

-

Strain-Release Cyclization: Cyclopropane possesses significant ring strain (approx. 27 kcal/mol), making it kinetically stable but thermodynamically eager to undergo ring-opening reactions.[6] When a catalytic process activates the neighboring alkyne, it can trigger a cascade reaction where the cyclopropane ring opens. This ring-opening process is a powerful thermodynamic driving force that enables the formation of otherwise challenging molecular structures.[6][7]

In the context of a [3+2] cycloaddition, the cyclopropylalkyne system does not act as a simple two-atom component. Instead, metal catalysis can induce a rearrangement to form a key intermediate, such as a cyclopropyl gold carbene, which then undergoes further transformation involving the opening of the three-membered ring.[8][9][10] This unique reactivity profile sets it apart from standard dipolar cycloadditions.

Section 2: Gold-Catalyzed Mechanistic Pathway